tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride
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Overview
Description
“tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride” is a chemical compound with the linear formula C14H22N2O2 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is a low-melting solid or semi-solid or liquid .
Synthesis Analysis
The synthesis of “tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride” involves the reaction of tert-butyl 2-aminoethylcarbamate with benzaldehyde in the presence of molecular sieve 3 Å . The reaction mixture is stirred at ambient temperature overnight, then cooled to approximately -10°C and treated with NaBH4 .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride” are not detailed in the search results, the compound’s synthesis involves a reaction with benzaldehyde, indicating its potential reactivity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.34 . It has a boiling point of 376.2°C at 760 mmHg . The compound is a low-melting solid or semi-solid or liquid . It has a flash point of 181.3°C .Scientific Research Applications
Application in Peptide Synthesis
Specific Scientific Field
The compound “Boc-Eda-Bzl HCl” is used in the field of Peptide Synthesis .
Summary of the Application
“Boc-Eda-Bzl HCl” is used in Boc-SPPS (Solid-Phase Peptide Synthesis) . The Boc/Bzl strategy is employed for temporary/permanent functional group protection . This strategy has several advantages, including reliability in the synthesis of long and difficult polypeptides, alternative orthogonality regarding protecting groups, and ease of producing C-terminal thioesters for native chemical ligation applications .
Methods of Application
In Boc-SPPS, the peptide chain is assembled from the C-terminus to N-terminus in iterative cycles of coupling (amide bond formation) and deprotection (removal of N α -amine protection) using orthogonal protections strategies for N α -amino group and reactive side chains . The Boc group is approximately 10,000 times more sensitive to acidolysis and can be removed with neat TFA, while the Bzl-based side chain protecting groups and linkers are fully stable to TFA and are deprotected using anhydrous HF .
Results or Outcomes
The Boc/Bzl strategy with HF cleavage has been a reliable and indispensable technique in many laboratories, and it has yielded high-impact and breakthrough research outcomes . This methodology is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .
Application in Chemoselective BOC Protection of Amines
Specific Scientific Field
The compound “Boc-Eda-Bzl HCl” is used in the field of Organic Synthesis .
Summary of the Application
“Boc-Eda-Bzl HCl” is used for the chemoselective BOC protection of amines . This process is important in the synthesis of nitrogen-containing carbamate or BOC amine compounds, which are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
Methods of Application
The BOC protection of amines is carried out in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Results or Outcomes
The process is reported to be green and eco-friendly, with almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Application in BOC Anhydride Protection
Summary of the Application
“Boc-Eda-Bzl HCl” is used for the protection of amines using BOC anhydride . This process is important in the synthesis of nitrogen-containing carbamate or BOC amine compounds, which are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
Methods of Application
One of the more significant routes to protection involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems . Some examples include DMAP, Lewis acid catalysts such as Zr(ClO 4 ) 2 ·6H 2 O; Brønsted acid ionic liquids [(HMIm)BF 4 ]; functionalized silica, H 3 PW 12 O 40 , and montmorillonite K10 .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12;/h4-8,15H,9-11H2,1-3H3,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSIYDULWOXMLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride |
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